2-[(2,4-dimethylanilino)methylene]cyclohexanone
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Overview
Description
2-[(2,4-dimethylanilino)methylene]cyclohexanone is an organic compound characterized by its unique structure, which includes a cyclohexanone core with a 2,4-dimethylanilino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethylanilino)methylene]cyclohexanone typically involves the condensation of 2,4-dimethylaniline with cyclohexanone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the imine linkage. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dimethylanilino)methylene]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-[(2,4-dimethylanilino)methylene]cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(2,4-dimethylanilino)methylene]cyclohexanone exerts its effects involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-[(phenylamino)methyl]phenol
- 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-methoxyphenyl isocyanate
Uniqueness
Compared to similar compounds, 2-[(2,4-dimethylanilino)methylene]cyclohexanone is unique due to its specific structural features, such as the cyclohexanone core and the 2,4-dimethylanilino substituent. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H19NO |
---|---|
Molecular Weight |
229.32g/mol |
IUPAC Name |
(2Z)-2-[(2,4-dimethylanilino)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C15H19NO/c1-11-7-8-14(12(2)9-11)16-10-13-5-3-4-6-15(13)17/h7-10,16H,3-6H2,1-2H3/b13-10- |
InChI Key |
UDFQNHBUDAPXLK-RAXLEYEMSA-N |
SMILES |
CC1=CC(=C(C=C1)NC=C2CCCCC2=O)C |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C=C\2/CCCCC2=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=C2CCCCC2=O)C |
Origin of Product |
United States |
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